molecular formula C12H13BrF2OZn B14895488 4-Cyclohexyloxy-3,5-difluorophenylZinc bromide

4-Cyclohexyloxy-3,5-difluorophenylZinc bromide

Cat. No.: B14895488
M. Wt: 356.5 g/mol
InChI Key: HIBHNCNHZZQOOB-UHFFFAOYSA-M
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Description

4-Cyclohexyloxy-3,5-difluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyloxy-3,5-difluorophenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Cyclohexyloxy-3,5-difluorophenyl bromide+Zn4-Cyclohexyloxy-3,5-difluorophenylzinc bromide\text{4-Cyclohexyloxy-3,5-difluorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-Cyclohexyloxy-3,5-difluorophenyl bromide+Zn→4-Cyclohexyloxy-3,5-difluorophenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity zinc and rigorous control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyloxy-3,5-difluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as addition and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide.

    Addition Reactions: Aldehydes or ketones in the presence of a catalyst.

    Reduction Reactions: Hydrogen gas or hydride donors like sodium borohydride.

Major Products

The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, alcohols from addition reactions with carbonyl compounds, and reduced aromatic compounds from reduction reactions.

Scientific Research Applications

4-Cyclohexyloxy-3,5-difluorophenylzinc bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications include:

    Chemistry: Synthesis of pharmaceuticals, agrochemicals, and materials science.

    Biology: Development of bioactive molecules and probes for biological studies.

    Medicine: Creation of drug candidates and intermediates for medicinal chemistry.

    Industry: Production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 4-cyclohexyloxy-3,5-difluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylzinc bromide
  • 4-Cyclohexyloxy-3-fluorophenylzinc bromide
  • 3-Cyclohexyloxy-4,5-difluorophenylzinc bromide

Uniqueness

4-Cyclohexyloxy-3,5-difluorophenylzinc bromide is unique due to the presence of both cyclohexyloxy and difluoro substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The combination of these substituents allows for the synthesis of highly functionalized biaryl compounds with improved properties compared to those synthesized using similar compounds .

Properties

Molecular Formula

C12H13BrF2OZn

Molecular Weight

356.5 g/mol

IUPAC Name

bromozinc(1+);2-cyclohexyloxy-1,3-difluorobenzene-5-ide

InChI

InChI=1S/C12H13F2O.BrH.Zn/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9;;/h7-9H,1-3,5-6H2;1H;/q-1;;+2/p-1

InChI Key

HIBHNCNHZZQOOB-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OC2=C(C=[C-]C=C2F)F.[Zn+]Br

Origin of Product

United States

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